molecular formula C11H10OS B8482101 1-(Benzo[b]thiophen-5-yl)propan-1-one

1-(Benzo[b]thiophen-5-yl)propan-1-one

Katalognummer: B8482101
Molekulargewicht: 190.26 g/mol
InChI-Schlüssel: FUKKCNCTSXYISG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[b]thiophen-5-yl)propan-1-one is a chemical compound with the molecular formula C11H10OS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Vorbereitungsmethoden

The synthesis of 1-(Benzo[b]thiophen-5-yl)propan-1-one typically involves the reaction of benzothiophene with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(Benzo[b]thiophen-5-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Benzo[b]thiophen-5-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(Benzo[b]thiophen-5-yl)propan-1-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, its potential anti-inflammatory activity may involve the inhibition of enzymes involved in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

1-(Benzo[b]thiophen-5-yl)propan-1-one can be compared with other benzothiophene derivatives, such as:

  • 1-Propanone,1-benzo[b]thien-4-yl-
  • 2-Propanone,1-benzo[b]thien-5-yl-

These compounds share similar structures but may differ in their chemical properties and biological activities

Eigenschaften

Molekularformel

C11H10OS

Molekulargewicht

190.26 g/mol

IUPAC-Name

1-(1-benzothiophen-5-yl)propan-1-one

InChI

InChI=1S/C11H10OS/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-7H,2H2,1H3

InChI-Schlüssel

FUKKCNCTSXYISG-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC2=C(C=C1)SC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.